2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
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Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a heterocyclic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis and optimization of reaction conditions, such as solvent choice and reagent sequence, are crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine: This compound is structurally similar but has a methyl group instead of an ethyl group.
4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine: Lacks the ethyl substituent, making it a simpler analog.
Uniqueness
2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C9H14N2S/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h6H,2-5,10H2,1H3 |
InChI Key |
ARZSEIAVIDOTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)CCCC2N |
Origin of Product |
United States |
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